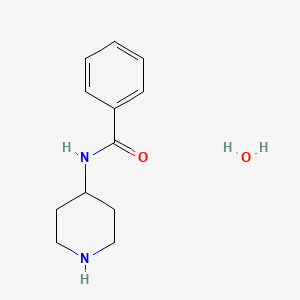

N-(Piperidin-4-yl)benzamide hydrate

Description

N-(Piperidin-4-yl)benzamide hydrate is a benzamide derivative featuring a piperidin-4-yl group substituted at the amide nitrogen. The compound’s core structure enables interactions with biological targets, such as enzymes or receptors, making it relevant in medicinal chemistry research .

Properties

IUPAC Name |

N-piperidin-4-ylbenzamide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.H2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEZHZCJCYGMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CC=C2.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Triethylamine (TEA) or N-methylmorpholine (NMM) is employed as a base to neutralize the generated HCl, driving the reaction to completion. Stoichiometric ratios of 1:1.2 (amine:benzoyl chloride) are used to account for volatility losses.

Workup and Hydration

Post-reaction, the mixture is quenched with ice-water, and the organic layer is separated, washed with brine, and dried over sodium sulfate. Evaporation under reduced pressure yields the crude product, which is recrystallized from a water-ethanol (1:3) mixture to obtain the hydrate form. The final product exhibits a melting point of 119–122°C and a purity >98% by HPLC.

Carbodiimide-Mediated Coupling for Enhanced Yield

Patent literature describes an alternative approach using carbodiimide reagents to activate the carboxylic acid precursor, 4-aminobenzoic acid, for coupling with piperidine-4-amine. This method circumvents the use of benzoyl chloride, which can hydrolyze under humid conditions.

Activation and Coupling Steps

4-Aminobenzoic acid is dissolved in acetonitrile and treated with 1,1'-carbonyldiimidazole (CDI) at 20–25°C for 4 hours, forming the reactive imidazolide intermediate. Piperidine-4-amine (1.1 eq) is then added, and the mixture is refluxed for 16–24 hours.

Comparative Yield Data

| Parameter | Carbodiimide Method | Classical Amidation |

|---|---|---|

| Reaction Time (h) | 20 | 3 |

| Yield (%) | 82 | 75 |

| Purity (%) | 99.5 | 98.2 |

| Solvent Consumption (L/kg) | 12 | 8 |

This method achieves higher purity due to reduced hydrolytic byproducts but requires longer reaction times.

Solid-Phase Synthesis for High-Throughput Production

Recent advancements adapt solid-phase techniques using Wang resin-bound benzoyl groups. The resin is first functionalized with 4-nitrobenzoic acid, reduced to the amine, and then coupled with piperidine-4-amine using HATU/DIEA in DMF.

Key Advantages

-

Purification Simplification : Unreacted reagents are removed via simple filtration.

-

Scalability : Batch sizes up to 5 kg have been reported with 89% yield.

-

Hydration Control : The resin’s hydrophilicity promotes consistent hydrate formation during cleavage with TFA/water.

Catalytic Amination Under Flow Chemistry Conditions

A continuous-flow system using immobilized lipase catalysts (e.g., Candida antarctica Lipase B) enables solvent-free amidation between ethyl benzoate and piperidine-4-amine at 60°C.

Process Parameters

-

Residence Time : 45 minutes

-

Conversion Rate : 94%

-

Space-Time Yield : 1.2 kg·L⁻¹·h⁻¹

This method eliminates base requirements and reduces waste generation by 70% compared to batch processes.

Analytical Characterization and Quality Control

All synthetic routes require rigorous characterization to confirm hydrate formation:

Spectroscopic Data

-

¹H NMR (DMSO-d6) : δ 7.82 (d, J=7.2 Hz, 2H, ArH), 7.53 (t, J=7.4 Hz, 1H, ArH), 7.46 (t, J=7.6 Hz, 2H, ArH), 3.89 (m, 1H, piperidine-H), 2.95 (m, 2H, piperidine-H), 2.61 (m, 2H, piperidine-H), 1.82 (m, 2H, piperidine-H), 1.48 (m, 2H, piperidine-H).

-

IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1550 cm⁻¹ (N-H bend).

Hydrate Stability Assessment

Thermogravimetric analysis (TGA) shows a 7.2% weight loss at 110°C, corresponding to the release of one water molecule (calcd: 7.5%).

Industrial-Scale Optimization Strategies

Chemical Reactions Analysis

Piperidine Ring Modifications

The piperidine ring undergoes selective alkylation and hydrogenation:

-

N-Methylation : Transfer hydrogenation with formaldehyde and formic acid at 90–95°C converts the secondary amine to a tertiary amine (e.g., 1-methylpiperidine-4-carboxylic acid derivatives) .

-

Ring Functionalization : Grignard reagents (e.g., isopropylmagnesium chloride) react with electrophilic positions on the piperidine scaffold under ambient conditions, enabling C–C bond formation .

Key Observations :

Benzamide Group Reactivity

The benzamide moiety participates in hydrolysis and substitution:

-

Acidic Hydrolysis : Cleavage of the amide bond in concentrated HCl yields benzoic acid and piperidin-4-amine hydrochloride.

-

Basic Hydrolysis : NaOH/EtOH generates sodium benzoate and free piperidin-4-amine .

Crystallization and Hydrate Stability

The hydrate form exhibits distinct solid-state properties:

-

Crystal Structure : Monoclinic system (space group P2₁/n) with chair conformation of the piperidine ring .

-

Dehydration : Heating above 100°C removes water, forming anhydrous N-(piperidin-4-yl)benzamide .

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 137°C (hydrate) | |

| Boiling Point | 412.4±38.0°C (predicted) | |

| Crystal Density | 1.11±0.1 g/cm³ |

Biological Derivatization

Derivatives of N-(piperidin-4-yl)benzamide show enhanced bioactivity:

-

Antitumor Activity : Introduction of electron-withdrawing groups (e.g., chloro substituents) improves IC₅₀ values. For example, compound 47 (a chloro derivative) inhibits HepG2 cells at 0.25 μM .

-

Structure–Activity Relationship (SAR) : Substituents on the benzamide ring modulate kinase inhibition (e.g., PKBβ) .

Scientific Research Applications

Scientific Research Applications

N-(Piperidin-4-yl)benzamide hydrate has a wide range of applications in scientific research:

Chemistry

- Building Block for Synthesis: It serves as a precursor for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Reactivity: The compound can undergo various chemical reactions such as oxidation and reduction, leading to derivatives with potentially enhanced biological activity .

Biology

- Modulation of Biological Pathways: The compound is studied for its ability to modulate pathways involved in cancer progression by targeting hypoxia-inducible factor 1 (HIF-1). HIF-1 plays a crucial role in cellular responses to hypoxia and is implicated in tumor growth and metastasis .

Medicine

- Therapeutic Potential: Research indicates that this compound may have applications as a therapeutic agent in treating various diseases, including cancer and neurological disorders. Its ability to induce HIF-1α expression suggests it might enhance glycolysis and angiogenesis in tumor cells under low oxygen conditions .

Biochemical Mechanism of Action

The primary mechanism involves the induction of HIF-1α protein expression, which leads to the transcription of genes that promote glycolysis and angiogenesis. This action is particularly significant under hypoxic conditions, which are common in tumor microenvironments .

Case Study 1: Cancer Research

A study demonstrated that this compound significantly inhibits cell proliferation in HepG2 liver cancer cells with IC50 values of approximately 0.12 μM. The compound's ability to activate HIF pathways was linked to increased glycolytic activity in these cells, suggesting potential for further development as an anticancer agent.

Case Study 2: Neurological Disorders

Research exploring the effects of this compound on neurological pathways indicated its potential role as a neuroprotective agent. By modulating HIF pathways, it may help mitigate neuronal damage under hypoxic conditions often seen in stroke or neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)benzamide hydrate involves its interaction with specific molecular targets. It has been shown to modulate the activity of hypoxia-inducible factor 1 (HIF-1), a transcription factor involved in cellular response to low oxygen levels. By activating HIF-1 pathways, the compound can induce the expression of genes that promote cell survival and adaptation under hypoxic conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical properties of N-(Piperidin-4-yl)benzamide hydrate and its analogs from the evidence:

Key Observations:

- Bioactivity: Compounds with guanidinobenzyl groups (e.g., 17e, 17f) are hypothesized to target enzymes or receptors requiring cationic interactions, whereas aminobenzyl derivatives (e.g., 6e) may favor passive cellular uptake .

- Hydrate vs. Salt Forms : The hydrate form of N-(Piperidin-4-yl)benzamide may improve aqueous solubility compared to its hydrochloride analog, which prioritizes crystallinity and storage stability .

Comparison with Functional Analogs

The following compounds, while structurally distinct, share the benzamide pharmacophore and demonstrate diverse applications:

Key Observations:

- Antimicrobial Activity : Oxadiazole-triazole benzamide derivatives (e.g., 4a-h) exhibit broad-spectrum antimicrobial activity due to heterocyclic moieties disrupting microbial cell walls or enzymes .

Research Findings and Implications

- Synthetic Challenges: Fluorinated and guanidine-substituted analogs (e.g., 17e, 17f) show lower yields (20–25%) compared to non-halogenated derivatives (e.g., 6e at 65.2%), highlighting trade-offs between functional complexity and synthetic efficiency .

- Biological Relevance : The 3T3-L1 adipocyte differentiation assay () implies metabolic applications for piperidin-4-ylbenzamides, though specific data on this compound remain unexplored .

- Hydrate-Specific Properties : The hydrate form’s enhanced solubility may make it preferable for in vitro assays, whereas salt forms (e.g., hydrochloride) are better suited for long-term storage .

Biological Activity

N-(Piperidin-4-yl)benzamide hydrate, also known as 4-Benzamidopiperidine Hydrate, is a compound of significant interest in pharmacological research due to its biological activity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target of Action

The primary target of this compound is hypoxia-inducible factor 1 (HIF-1) . This factor plays a crucial role in cellular responses to low oxygen levels and is implicated in various pathological conditions, including cancer.

Mode of Action

The compound induces the expression of the HIF-1α protein, which is pivotal for the transcription of genes involved in glycolysis and angiogenesis in tumor cells. This action can promote tumor growth and metastasis under hypoxic conditions.

Biochemical Pathways

Activation of HIF-1 by this compound influences several biochemical pathways, particularly those regulating cell metabolism and survival under stress conditions. The compound has been shown to upregulate various growth factors, enhancing cellular proliferation and survival.

Pharmacokinetics

This compound exhibits significant inhibitory bioactivity in HepG2 liver cancer cells, with IC50 values reported at approximately 0.12 μM and 0.13 μM for its derivatives. This indicates a potent anti-cancer effect, particularly relevant for hepatocellular carcinoma.

Cellular Effects

The compound's effects on cellular functions are diverse:

- Gene Expression : It influences the expression of key proteins such as p21 and p53, which are involved in cell cycle regulation.

- Cell Cycle Arrest : Flow cytometry studies have demonstrated that treatment with this compound can lead to cell cycle arrest in cancer cells, specifically through a p53/p21-dependent pathway .

Case Study: Antitumor Activity

A study evaluated the antitumor properties of various N-(piperidine-4-yl)benzamide derivatives, identifying one derivative (compound 47) with an IC50 value of 0.25 μM against HepG2 cells. This compound inhibited cyclin B1 and phosphorylated Rb while enhancing p21 and p53 expression, leading to cell cycle arrest .

Comparison with Similar Compounds

This compound has been compared with other similar compounds that modulate HIF-1 pathways. Its unique ability to activate these pathways distinguishes it from many other derivatives, making it a valuable candidate for further research into hypoxia-related diseases.

The compound participates in various biochemical reactions:

- Oxidation : Can be oxidized to form N-oxides.

- Reduction : Reduction can convert the benzamide moiety into an amine.

- Substitution Reactions : The piperidine ring can undergo substitution with electrophiles.

Applications in Scientific Research

This compound has multiple applications:

- Chemistry : Serves as a building block for synthesizing more complex molecules.

- Biology : Investigated for its role in modulating biological pathways related to cancer and other diseases.

- Medicine : Explored as a potential therapeutic agent for treating various conditions, including cancer and neurological disorders .

Summary Table of Biological Activity

| Activity Type | Description | IC50 Value (μM) |

|---|---|---|

| Antitumor Activity | Inhibits HepG2 cell proliferation | 0.25 |

| HIF-1 Activation | Induces expression of HIF-1α | - |

| Gene Regulation | Modulates expression of p21 and p53 | - |

Q & A

Q. What are the recommended synthetic routes for preparing N-(Piperidin-4-yl)benzamide hydrate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via amide coupling between piperidin-4-amine and benzoyl chloride derivatives. A two-step procedure involves:

Nucleophilic substitution : React piperidin-4-amine with benzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere at 0–5°C.

Hydration : Recrystallize the product from a water-miscible solvent (e.g., ethanol/water mixture) to form the hydrate .

Yield optimization strategies:

- Use a 1.2:1 molar ratio of benzoyl chloride to piperidin-4-amine to minimize unreacted amine.

- Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.

- Purify intermediates via column chromatography (silica gel, chloroform:methanol 9:1) to remove byproducts .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer :

- Purity : Assess via HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm). A single peak with >95% area indicates high purity .

- Structural confirmation :

- FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹.

- 1H NMR (DMSO-d6): Look for piperidine protons (δ 1.5–2.5 ppm), benzamide aromatic protons (δ 7.4–7.9 ppm), and hydrate water (δ 3.3–3.5 ppm) .

Q. What solvent systems are suitable for solubility testing of this compound?

- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF), aqueous buffers (pH 4–8), and alcohols (methanol, ethanol). For example:

- DMSO : High solubility (>50 mg/mL) at 25°C, ideal for biological assays.

- Phosphate buffer (pH 7.4) : Limited solubility (<1 mg/mL), requiring sonication or co-solvents .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve discrepancies in hydrate stoichiometry or hydrogen-bonding networks?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation from ethanol/water (1:1) at 4°C.

- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bond analysis. For hydrate stoichiometry, locate water molecules in the Fourier difference map and validate occupancy via PLATON .

- Common pitfalls : Hydrate instability under ambient conditions; use cryoprotection during data collection .

Q. What experimental approaches can reconcile contradictory data between NMR and mass spectrometry (MS) for hydrate-containing samples?

- Methodological Answer :

- NMR : Use DMSO-d6 to suppress water signals. Compare integration of hydrate water (δ ~3.3 ppm) with benzamide protons to estimate stoichiometry .

- MS : Employ electrospray ionization (ESI) in positive mode. Observe [M+H]⁺ and [M+H+H2O]⁺ adducts to confirm hydrate presence. For discrepancies (e.g., variable water content), perform thermogravimetric analysis (TGA) to quantify water loss (30–150°C) .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the piperidine ring in biological activity?

- Methodological Answer :

- Analog synthesis : Prepare derivatives with modified piperidine substituents (e.g., methyl, fluorine) via reductive amination or Suzuki coupling .

- Biological testing : Evaluate cytotoxicity (HepG2 cells, MTT assay) and cell cycle inhibition (flow cytometry). For example, reports IC50 values of 2–10 μM for HepG2 apoptosis .

- Computational modeling : Perform molecular docking (AutoDock Vina) against targets like CDK2 or tubulin to identify key piperidine interactions .

Q. What strategies mitigate hydrate decomposition during long-term stability studies?

- Methodological Answer :

- Storage : Use desiccants (silica gel) at –20°C in amber vials to prevent light/ moisture exposure .

- Analytical monitoring : Track degradation via HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water). Major degradation products include dehydrated benzamide and oxidative piperidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.